Ipenoxazone
Overview
Description
Ipenoxazone is a potent and centrally acting muscle relaxant. It is known for its ability to reduce electromyographic activity and has been studied for its effects on the nervous system. The compound is a small molecule drug with the molecular formula C22H34N2O2 and a molecular weight of 358.52 g/mol .
Preparation Methods
The synthesis of Ipenoxazone involves several steps. One method includes the coupling of a chloro derivative with another compound at high temperatures (110-120°C), followed by conversion into the desired oxazolidinone through reaction with ethyl chlorocarbonate in chloroform, heating in toluene, and treatment with aluminum isopropoxide . Industrial production methods are not widely documented, but the synthesis typically involves standard organic chemistry techniques.
Chemical Reactions Analysis
Ipenoxazone undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of specific catalysts.
Substitution Reactions: It can undergo substitution reactions, where functional groups are replaced by others under certain conditions.
Common Reagents and Conditions: Reagents such as ethyl chlorocarbonate and aluminum isopropoxide are commonly used in its synthesis.
Major Products: The primary product from these reactions is the oxazolidinone derivative, which is the active form of this compound.
Scientific Research Applications
Ipenoxazone has been studied extensively for its applications in various fields:
Chemistry: It is used as a reference compound in the study of muscle relaxants and their mechanisms.
Mechanism of Action
Ipenoxazone acts as a potent NMDA receptor antagonist. By blocking the NMDA receptors, it inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling in the nervous system. This leads to a reduction in neuronal excitability and muscle relaxation . The molecular targets include the NMDA receptors, and the pathways involved are primarily related to glutamate signaling .
Comparison with Similar Compounds
Ipenoxazone is unique in its specific action as a centrally acting muscle relaxant. Similar compounds include:
Phenoxazine Derivatives: These compounds share structural similarities and have applications in material science and medicine.
Phenothiazines: Known for their use in medicine as pharmacological lead structures.
Other NMDA Receptor Antagonists: Compounds like ketamine and memantine also act on NMDA receptors but have different clinical applications and side effect profiles.
This compound stands out due to its specific application in muscle relaxation and its potent action on the central nervous system.
Properties
IUPAC Name |
(4S,5R)-3-[3-(azepan-1-yl)propyl]-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2/c1-18(2)17-20-21(19-11-6-5-7-12-19)26-22(25)24(20)16-10-15-23-13-8-3-4-9-14-23/h5-7,11-12,18,20-21H,3-4,8-10,13-17H2,1-2H3/t20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNMZSIJHFEYTM-LEWJYISDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1[C@H](OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318288 | |
Record name | Ipenoxazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104454-71-9 | |
Record name | Ipenoxazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104454-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ipenoxazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104454719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipenoxazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPENOXAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839F26EVAQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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